molecular formula C15H17NO2S B4433778 N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide

Cat. No. B4433778
M. Wt: 275.4 g/mol
InChI Key: YSMBTDVZIRYLPP-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide, also known as MTPCA, is a synthetic compound that belongs to the class of thiophene carboxamides. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.

Mechanism of Action

The exact mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression. By inhibiting HDAC, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide can alter the expression of genes involved in cell growth and survival, leading to its anticancer effects. N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has also been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for its anticancer activity. N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has also been found to reduce inflammation in animal models of neurodegenerative diseases, suggesting its potential as a neuroprotective agent. Moreover, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine and serotonin, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent anticancer and neuroprotective effects at relatively low concentrations. Additionally, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has good solubility in water and organic solvents, making it easy to handle in lab experiments. However, one limitation of using N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is its potential toxicity. While it has been shown to be relatively safe in animal models, further studies are needed to determine its safety profile in humans.

Future Directions

There are several future directions for research on N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide. One area of interest is its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Additionally, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide may have potential as a diagnostic tool for cancer detection, and further research is needed to explore this possibility. Moreover, the mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Finally, the synthesis of new derivatives of N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide may lead to the development of more potent and selective compounds with improved therapeutic potential.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro. Additionally, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to have neuroprotective effects by reducing neuronal cell death in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Moreover, N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2-thiophenecarboxamide has been investigated for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-7-8-14(19-11)15(17)16-10-9-12-5-3-4-6-13(12)18-2/h3-8H,9-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMBTDVZIRYLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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